molecular formula C6H6N4 B1327156 Pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018125-39-7

Pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1327156
CAS No.: 1018125-39-7
M. Wt: 134.14 g/mol
InChI Key: QBONEWMRHLTZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a fused ring system comprising both pyrazole and pyrimidine rings. This structural motif is known for its rigidity and planarity, which contribute to its significant role in medicinal chemistry and material science .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been found to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the inhibition or activation of these enzymes, thereby modulating various signaling pathways. Additionally, this compound has been shown to bind to certain receptors, influencing cellular responses and biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the proliferation and differentiation of cancer cells, making it a potential candidate for cancer therapy. It can also impact the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby altering cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, including alterations in cell proliferation, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, this compound can cause toxic or adverse effects, including organ damage and systemic toxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels, thereby affecting cellular energy production and biosynthetic processes. The interaction of this compound with metabolic enzymes can lead to changes in the activity of these enzymes, altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and function, determining its overall efficacy in biological systems .

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound in specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidin-6-one, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: While Pyrazolo[1,5-a]pyrimidin-6-amine shares structural similarities with these compounds, it is unique in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. For example, Pyrazolo[3,4-d]pyrimidine derivatives are known for their kinase inhibitory activity, whereas Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds exhibit potent cytotoxic effects .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONEWMRHLTZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649470
Record name Pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018125-39-7
Record name Pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidin-6-amine
Customer
Q & A

Q1: What is the primary mechanism of action for the compounds discussed in these papers?

A1: The compounds synthesized and studied in these papers act as antagonists of the serotonin 5-HT6 receptor. [, ] This means they bind to the receptor and block its activation by serotonin, potentially impacting downstream signaling pathways related to this specific receptor subtype.

Q2: How does modifying the structure of 3-arylsulfonyl-2-methylthiopyrazolo[1,5-a]pyrimidines affect their activity?

A2: The research focuses on understanding how introducing substituents containing an amine group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold influences the antagonist activity. [, ] The papers explore the structure-activity relationship by synthesizing various derivatives and evaluating their binding affinity and potency towards the 5-HT6 receptor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.